molecular formula C11H16FNO B15272421 [(4-Fluoro-3-methylphenyl)methyl](2-methoxyethyl)amine

[(4-Fluoro-3-methylphenyl)methyl](2-methoxyethyl)amine

Cat. No.: B15272421
M. Wt: 197.25 g/mol
InChI Key: HQLYUYZISLTELP-UHFFFAOYSA-N
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Description

(4-Fluoro-3-methylphenyl)methylamine is an organic compound that features a fluorinated aromatic ring and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Fluoro-3-methylphenyl)methylamine typically involves the reaction of 4-fluoro-3-methylbenzyl chloride with 2-methoxyethylamine under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(4-Fluoro-3-methylphenyl)methylamine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The aromatic ring can be reduced under catalytic hydrogenation conditions.

    Substitution: The fluorine atom on the aromatic ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) are used for hydrogenation.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of reduced aromatic compounds.

    Substitution: Formation of substituted aromatic compounds with different functional groups replacing the fluorine atom.

Scientific Research Applications

(4-Fluoro-3-methylphenyl)methylamine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biological targets.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (4-Fluoro-3-methylphenyl)methylamine exerts its effects depends on its interaction with molecular targets. The fluorinated aromatic ring and amine group can interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets involved can vary based on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (4-Fluoro-3-methylphenyl)methylamine: Features a fluorinated aromatic ring and an amine group.

    (4-Fluoro-3-methylphenyl)methylamine: Similar structure but with an ethoxy group instead of a methoxy group.

    (4-Fluoro-3-methylphenyl)methylamine: Similar structure but with a hydroxy group instead of a methoxy group.

Uniqueness

(4-Fluoro-3-methylphenyl)methylamine is unique due to its specific combination of a fluorinated aromatic ring and a methoxyethylamine group

Properties

Molecular Formula

C11H16FNO

Molecular Weight

197.25 g/mol

IUPAC Name

N-[(4-fluoro-3-methylphenyl)methyl]-2-methoxyethanamine

InChI

InChI=1S/C11H16FNO/c1-9-7-10(3-4-11(9)12)8-13-5-6-14-2/h3-4,7,13H,5-6,8H2,1-2H3

InChI Key

HQLYUYZISLTELP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)CNCCOC)F

Origin of Product

United States

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